Regulatory Mandate: EP Glipizide Impurity‑H Ortho‑Substitution vs. In‑Class Meta/Para Isomers
2-(2-Aminoethyl)benzenesulfonamide is explicitly designated as Glipizide Impurity‑H (Impurity‑8) in the European Pharmacopoeia, making the ortho‑arrangement the sole regulatory‑conformant reference for this impurity peak. The 4‑isomer (Glipizide Impurity‑A) and the 3‑isomer are distinct monograph entities that cannot co‑validate due to differing chemical shift and chromatographic behavior [1]. While quantitative retention‑time differences are vendor‑ and column‑specific, the 2‑aminoethyl group produces a markedly more sterically hindered amino environment than the 4‑position analog, impacting both derivatization reactivity and mass‑spectrometric ionization efficiency in LC‑MS methods .
| Evidence Dimension | Pharmacopoeial impurity identity |
|---|---|
| Target Compound Data | 2‑(2‑aminoethyl)benzenesulfonamide (ortho‑substituted) |
| Comparator Or Baseline | 4‑(2‑aminoethyl)benzenesulfonamide (Glipizide Impurity‑A) and 3‑(2‑aminoethyl)benzenesulfonamide |
| Quantified Difference | Different EP impurity letter codes; non‑fungible in monograph HPLC methods |
| Conditions | European Pharmacopoeia Glipizide Monograph impurity table |
Why This Matters
Procuring an incorrect substitutional isomer invalidates regulatory impurity‑limit compliance data, forcing costly re‑analysis and potential ANDA rejection.
- [1] ChemWhat. Glipizide Impurity 8 (CAS 933705-21-6). ChemWhat Database. https://www.chemwhat.tw/格列吡嗪雜質-8-CAS-933705-21-6/ View Source
